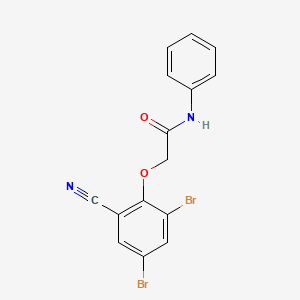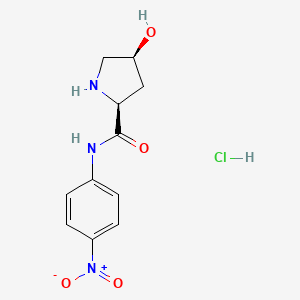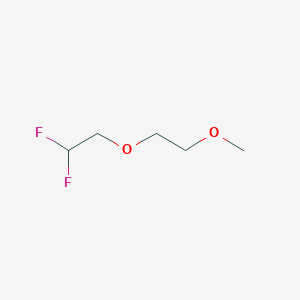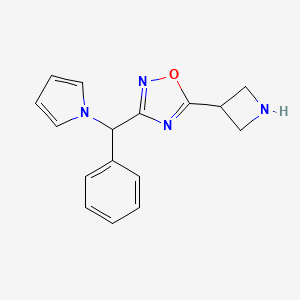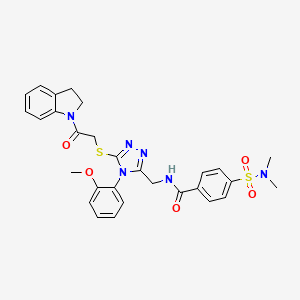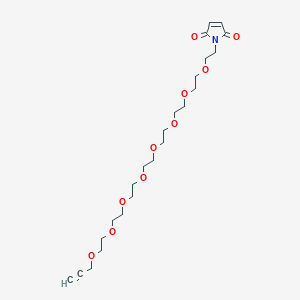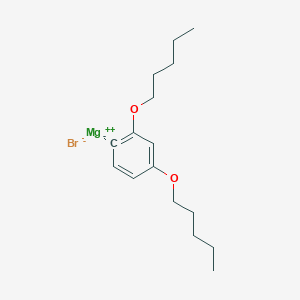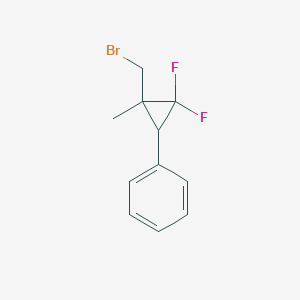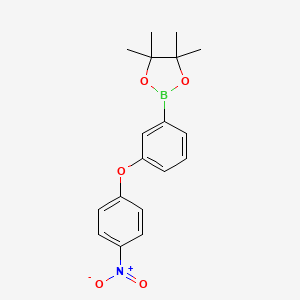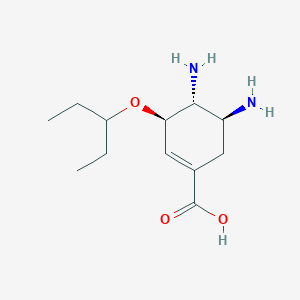
(3R,4R,5S)-4,5-Diamino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R,5S)-4,5-Diamino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with amino groups and a pentan-3-yloxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S)-4,5-Diamino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid typically involves multiple steps, including the formation of the cyclohexene ring, introduction of amino groups, and attachment of the pentan-3-yloxy group. Common synthetic routes may involve:
Cyclohexene Ring Formation: This can be achieved through Diels-Alder reactions or other cyclization methods.
Amino Group Introduction: Amination reactions using reagents such as ammonia or amines under specific conditions.
Pentan-3-yloxy Group Attachment: Etherification reactions using pentan-3-ol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R,5S)-4,5-Diamino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or the ether linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3R,4R,5S)-4,5-Diamino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which (3R,4R,5S)-4,5-Diamino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may modulate signaling pathways by interacting with receptors or other signaling molecules.
Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4R,5S)-4,5-Diamino-3-(butan-2-yloxy)cyclohex-1-ene-1-carboxylic acid
- (3R,4R,5S)-4,5-Diamino-3-(hexan-4-yloxy)cyclohex-1-ene-1-carboxylic acid
Uniqueness
(3R,4R,5S)-4,5-Diamino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H22N2O3 |
|---|---|
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
(3R,4R,5S)-4,5-diamino-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C12H22N2O3/c1-3-8(4-2)17-10-6-7(12(15)16)5-9(13)11(10)14/h6,8-11H,3-5,13-14H2,1-2H3,(H,15,16)/t9-,10+,11+/m0/s1 |
Clave InChI |
RNQDCSINGDYZIY-HBNTYKKESA-N |
SMILES isomérico |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N)N)C(=O)O |
SMILES canónico |
CCC(CC)OC1C=C(CC(C1N)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


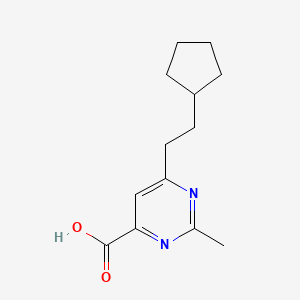
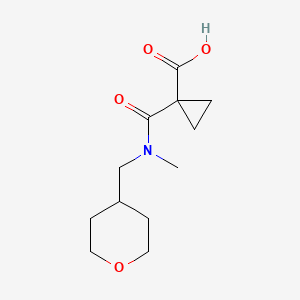
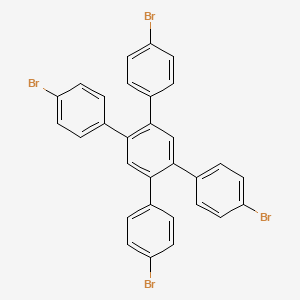
![(1S,1'S)-1,1'-([1,1'-binaphthalene]-2,2'-diyl)bis(prop-2-en-1-ol)](/img/structure/B14885565.png)
